Calamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

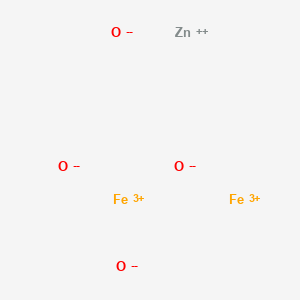

Calamine, also known as this compound lotion, is a medication primarily used to treat mild itchiness and skin irritations. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound has been used for centuries, with its application dating back to 1500 BC. It is commonly used to treat conditions such as sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder (a combination of zinc oxide and ferric oxide) with other ingredients such as glycerin, bentonite magma, and calcium hydroxide solution. The process involves the following steps :

- Weigh and measure the required ingredients accurately.

- Dilute the bentonite magma with an equal volume of calcium hydroxide solution.

- Mix the this compound powder and zinc oxide powder intimately in a mortar with glycerin and a portion of the diluted magma.

- Triturate until a smooth, uniform paste is formed.

- Gradually incorporate the remainder of the diluted magma.

- Add enough calcium hydroxide solution to make the final volume.

- Shake well and place in an appropriate container.

Industrial Production Methods: In industrial settings, this compound lotion is produced in large batches using similar methods but with automated equipment to ensure consistency and efficiency. The ingredients are mixed in large tanks, and the final product is filtered and packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions: Calamine undergoes various chemical reactions, including:

Oxidation: Zinc oxide can undergo oxidation reactions, forming zinc hydroxide in the presence of water.

Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.

Substitution: Zinc oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions:

Oxidation: Water and oxygen are common reagents.

Reduction: Reducing agents such as hydrogen or carbon monoxide.

Substitution: Other metal oxides or salts.

Major Products Formed:

Oxidation: Zinc hydroxide.

Reduction: Ferrous oxide.

Substitution: Various metal oxides depending on the reagents used

Applications De Recherche Scientifique

Calamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: Studied for its effects on skin cells and its potential use in treating skin conditions.

Medicine: Widely used in dermatology for its antipruritic and astringent properties. It is also used in formulations for treating diaper rash, sunburn, and other skin irritations.

Industry: Used in the production of cosmetics and personal care products due to its soothing and protective properties

Mécanisme D'action

Calamine is often compared with other compounds used for similar purposes, such as:

Hydroxyzine: An antihistamine used to relieve itching but causes sedation.

Diphenhydramine: Another antihistamine used for allergic reactions and itching but also causes drowsiness.

Pramoxine Hydrochloride: An external analgesic used in combination with this compound in some formulations for enhanced itch relief .

Uniqueness of this compound: this compound is unique due to its combination of zinc oxide and ferric oxide, providing both antipruritic and astringent properties without causing significant side effects like sedation or drowsiness.

Comparaison Avec Des Composés Similaires

- Hydroxyzine

- Diphenhydramine

- Pramoxine Hydrochloride

Calamine remains a widely used and effective treatment for various skin conditions, offering a combination of soothing, protective, and drying effects.

Propriétés

IUPAC Name |

zinc;iron(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYIZQLXMGRKSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051612 |

Source

|

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8011-96-9, 12063-19-3 |

Source

|

| Record name | Calamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)